molecular formula C14H10O2 B1271248 2-(2-Propynyloxy)-1-naphthaldehyde CAS No. 58758-48-8

2-(2-Propynyloxy)-1-naphthaldehyde

Cat. No. B1271248
CAS RN: 58758-48-8
M. Wt: 210.23 g/mol
InChI Key: PBBARMTULNYTSF-UHFFFAOYSA-N
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Description

2-(2-Propynyloxy)-1-naphthaldehyde is a compound that has not been directly studied in the provided papers. However, the papers do discuss various naphthaldehyde derivatives and their applications, which can provide insights into the potential characteristics and reactivity of 2-(2-Propynyloxy)-1-naphthaldehyde. Naphthaldehydes are aromatic aldehydes derived from naphthalene, a polycyclic aromatic hydrocarbon, and are known for their utility in organic synthesis and material science due to their unique structural and electronic properties .

Synthesis Analysis

The synthesis of naphthaldehyde derivatives can involve various strategies, including iodine-mediated benzannulation of diynes, as seen in the formation of 1-aroyl-2-naphthaldehydes . Additionally, etherification and Vilsmeier reactions have been employed to synthesize 2-ethoxy-1-naphthaldehyde with high yield and environmental friendliness . These methods could potentially be adapted for the synthesis of 2-(2-Propynyloxy)-1-naphthaldehyde by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of naphthaldehyde derivatives is often characterized using techniques such as X-ray crystallography, IR, NMR, and mass spectroscopy . These studies reveal details about the geometry, conformation, and intramolecular interactions within the molecules. For instance, 2-hydroxy-1-naphthaldehyde derivatives have been shown to exhibit strong intramolecular hydrogen bonding . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Naphthaldehydes participate in various chemical reactions, including nucleophilic additions with Grignard reagents and Mukaiyama aldol reactions, which can proceed with high stereoselectivity . Asymmetric propargylation of aldehydes has also been catalyzed by BINOL-derived phosphoric acids, indicating the potential for enantioselective synthesis involving naphthaldehyde derivatives . These reactions highlight the versatility of naphthaldehydes in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthaldehyde derivatives are influenced by their molecular structure and substituents. For example, the electrochemical behavior of dioxomolybdenum(VI) complexes with naphthaldehyde thiosemicarbazones has been studied, showing that redox potentials are affected by the central metal ions and the nature of the substituents . The photophysical properties of 2-hydroxy-1-naphthaldehyde make it a suitable backbone for the synthesis of fluorescent chemosensors, demonstrating its role in supramolecular chemistry and molecular recognition .

Scientific Research Applications

Organo-selenium Induced Reactions

This compound is utilized in the preparation of 1-naphthaldehydes and 3-oxabicyclo[3.1.0]hexan-2-ols through organo-selenium induced radical ring-opening intramolecular cyclization or electrophilic cyclization of 2-(arylmethylene)cyclopropylaldehyde. Different organo-selenium reagents mediate these reactions, indicating their importance in these transformations (Miao & Huang, 2009).

Building Block for Fluorescent Chemosensors

2-Hydroxy-1-naphthaldehyde, a related compound, is a functionalized fluorescent backbone for creating different fluorescent chemosensors. It acts as both a hydrogen bond donor and acceptor, leading to its use in sensors for various cations and anions (Das & Goswami, 2017).

Intramolecular Cycloadditions

2-(3-Aryl-2-propenyloxy)benzaldehyde (or 1-naphthaldehyde) arylhydrazones undergo intramolecular cycloaddition reactions to the alkenyl group via their 1,3-dipolar tautomers, azomethine imines. This process depends on the nature of the alkenyl substituents, indicating the compound's role in complex chemical reactions (Shimizu, Hayashi, Kitora, & Teramura, 1982).

Fluorescent Probes for Carbonyl Compounds

2-Aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, derived from 2-hydroxy-1-naphthaldehyde, is a molecular probe for measuring trace amounts of carbonyl compounds in water samples, demonstrating its use in environmental monitoring (Houdier, Perrier, Defrancq, & Legrand, 2000).

Spectrofluorimetric Determination

2-Hydroxy-1-naphthaldehyde thiosemicarbazon (HNT) has been synthesized and used as a substrate for horseradish peroxidase in spectrofluorimetric determination of hydrogen peroxide, showcasing its application in biochemical analysis (Tang & Wang, 2003).

Safety And Hazards

This would involve detailing any known safety hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.


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properties

IUPAC Name

2-prop-2-ynoxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h1,3-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBARMTULNYTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C2=CC=CC=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366457
Record name 2-[(Prop-2-yn-1-yl)oxy]naphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Propynyloxy)-1-naphthaldehyde

CAS RN

58758-48-8
Record name 2-[(Prop-2-yn-1-yl)oxy]naphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MJ Khoshkholgh, S Balalaie, R Gleiter, F Rominger - Tetrahedron, 2008 - Elsevier
A new method for the preparation of tetracyclic uracils (oxa-helicene) 4 was developed. The intramolecular hetero-Diels–Alder reaction of 1-oxa-1,3-butadiene 3 and an unactivated …
Number of citations: 67 www.sciencedirect.com
RK Chandrasekaran, S Murugavel… - Journal of the …, 2022 - Wiley Online Library
In this present work, we report structural and computational studies of 1,2,3‐triazole fused dicarboxylate derivative (TMND), which is investigated as an angiotensin‐converting enzyme (…
Number of citations: 1 onlinelibrary.wiley.com

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